IMD-0560
Overview
Description
Preparation Methods
The synthesis of IMD-0560 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including halogenation and hydroxylation.
Introduction of functional groups: The trifluoromethyl groups are introduced through a reaction with trifluoromethylating agents, while the bromine atom is introduced through bromination reactions.
Chemical Reactions Analysis
IMD-0560 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also modify the functional groups of this compound, potentially affecting its biological activity.
Substitution: Substitution reactions, such as halogenation and hydroxylation, are key steps in the synthesis of this compound.
Common reagents used in these reactions include trifluoromethylating agents, brominating agents, and oxidizing or reducing agents. The major products formed from these reactions are derivatives of this compound with modified functional groups.
Scientific Research Applications
IMD-0560 has a wide range of scientific research applications, including:
Mechanism of Action
IMD-0560 exerts its effects by selectively inhibiting the IκB kinase complex, which is a key regulator of the NF-κB signaling pathway . By inhibiting IκB kinase, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and its subsequent activation of target genes involved in inflammation, cell proliferation, and survival . This inhibition leads to reduced expression of pro-inflammatory cytokines, decreased cell proliferation, and increased apoptosis in cancer cells .
Comparison with Similar Compounds
IMD-0560 is unique in its selective inhibition of the IκB kinase complex and its potent therapeutic efficacy in cancer models. Similar compounds include:
BAY 11-7082: An inhibitor of IκBα phosphorylation, which also targets the NF-κB signaling pathway.
PS-1145: Another IκB kinase inhibitor with similar mechanisms of action.
BMS-345541: A selective inhibitor of IκB kinase that has been studied for its anti-inflammatory and anticancer properties.
This compound stands out due to its high selectivity and potency, as well as its promising results in preclinical cancer models .
Properties
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRIJCSKWXOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439144-66-8 | |
Record name | IMD-0560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439144668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMD-0560 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419X829330 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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